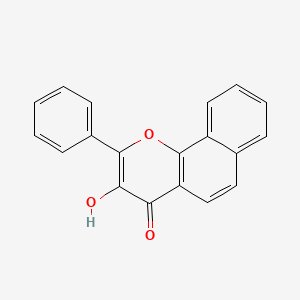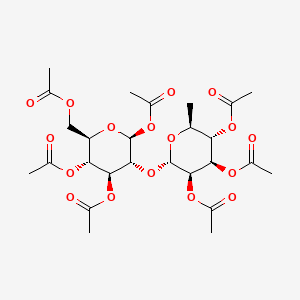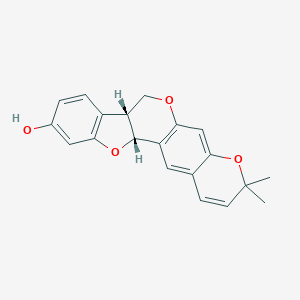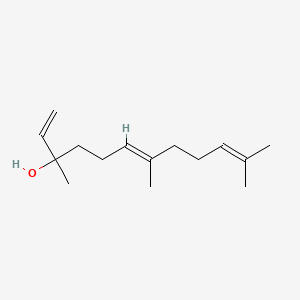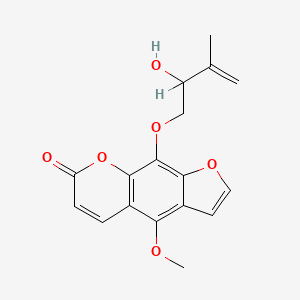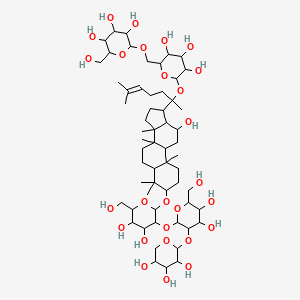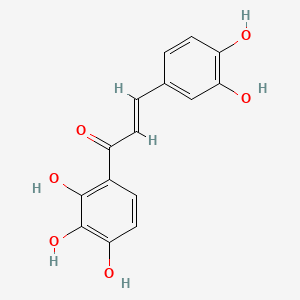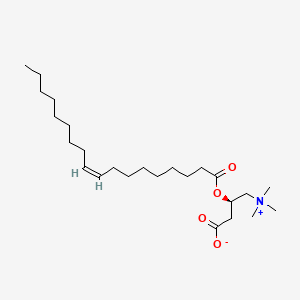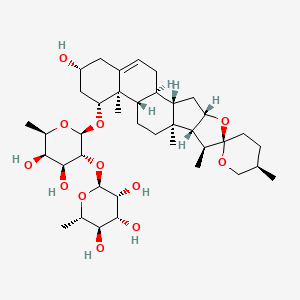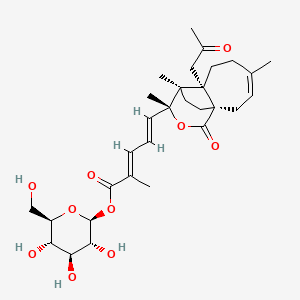
Acide pseudolarinique A bêta-D-glucoside
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pseudolaric acid A-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Safety and Hazards
Orientations Futures
Pseudolaric acid B, a related compound, has been suggested as a promising immunosuppressive and anti-inflammatory agent candidate and should be explored further in cancer treatment and prevention . This suggests that Pseudolaric acid A beta-D-glucoside may also have potential therapeutic applications that warrant further investigation.
Analyse Biochimique
Biochemical Properties
It has been shown to have anti-inflammatory properties . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Pseudolaric acid A beta-D-glucoside has been shown to have effects on various types of cells. For instance, it has been demonstrated to exert anti-inflammatory effects
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Le Pseudolaric acid A-O-β-D-glucopyranoside est généralement isolé de sources naturelles plutôt que synthétisé par des moyens artificiels. Le composé est extrait de l'écorce de Pseudolarix kaempferi en utilisant des solvants organiques tels que le méthanol, l'éthanol et le diméthylsulfoxyde (DMSO) . Le processus d'extraction implique le broyage de l'écorce en une poudre fine, suivie d'une extraction par solvant et d'une purification à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) .
Méthodes de production industrielle
La production industrielle du Pseudolaric acid A-O-β-D-glucopyranoside implique une extraction à grande échelle de l'écorce de Pseudolarix kaempferi. Le processus comprend la récolte de l'écorce, son séchage et son broyage en une poudre fine. La poudre est ensuite soumise à une extraction par solvant, suivie d'une purification par HPLC pour obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le Pseudolaric acid A-O-β-D-glucopyranoside subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Le fragment glucopyranoside peut être substitué par d'autres groupes fonctionnels pour former de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme l'hydroxylamine (NH2OH) et l'hydrazine (N2H4).
Principaux produits formés
Applications de la recherche scientifique
Le Pseudolaric acid A-O-β-D-glucopyranoside a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
Le Pseudolaric acid A-O-β-D-glucopyranoside exerce ses effets par le biais de multiples mécanismes :
Activité antifongique : Le composé perturbe l'intégrité de la membrane cellulaire des cellules fongiques, entraînant la lyse et la mort des cellules.
Activité antifertilité : Il interfère avec le fonctionnement normal des cellules reproductrices, inhibant la fécondation et le développement embryonnaire.
Les cibles moléculaires et les voies impliquées comprennent l'inhibition d'enzymes et de protéines clés essentielles à la synthèse de la paroi cellulaire fongique et à la fonction des cellules reproductrices .
Mécanisme D'action
Pseudolaric acid A-O-beta-D-glucopyranoside exerts its effects through multiple mechanisms:
Antifungal Activity: The compound disrupts the cell membrane integrity of fungal cells, leading to cell lysis and death.
Antifertility Activity: It interferes with the normal functioning of reproductive cells, inhibiting fertilization and embryo development.
The molecular targets and pathways involved include the inhibition of key enzymes and proteins essential for fungal cell wall synthesis and reproductive cell function .
Comparaison Avec Des Composés Similaires
Le Pseudolaric acid A-O-β-D-glucopyranoside est unique en raison de ses doubles activités antifongiques et antifertilité. Les composés similaires comprennent :
Pseudolaric acid B : Un autre diterpénoïde aux propriétés antifongiques.
Pseudolaric acid C1 et C2 : Des diterpénoïdes avec des structures chimiques similaires mais des activités biologiques différentes.
Deacetylpseudolaric acid A : Un dérivé aux propriétés chimiques modifiées.
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O11/c1-15-7-11-27-12-9-19(28(27,13-8-15)38-17(3)30)26(4,39-25(27)35)10-5-6-16(2)23(34)37-24-22(33)21(32)20(31)18(14-29)36-24/h5-7,10,18-22,24,29,31-33H,8-9,11-14H2,1-4H3/b10-5+,16-6+/t18-,19+,20-,21+,22-,24+,26-,27-,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYWRYGMQNKDQB-VHJBJYHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276462 | |
| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98891-44-2 | |
| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98891-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudolaric acid A O-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98891-44-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the antimicrobial activity of Pseudolaric acid A beta-D-glucoside compared to other isolated compounds like Pseudolaric acid B?
A: The study explicitly states that among the eight isolated compounds, only Pseudolaric acid B displayed activity against Candida albicans []. Unfortunately, the research does not provide data on the antimicrobial activity of Pseudolaric acid A beta-D-glucoside. Further research is needed to assess its potential antimicrobial effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



